molecular formula C9H8BrN B1278133 2-(4-Bromophenyl)propanenitrile CAS No. 42186-06-1

2-(4-Bromophenyl)propanenitrile

Cat. No. B1278133
CAS RN: 42186-06-1
M. Wt: 210.07 g/mol
InChI Key: FSSOXPFLDSMDKO-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

A mixture of 3.00 g (14.3 mmol) 2-(4-bromo-phenyl)-propionitrile and 40 mL ammonia solution (7N in methanol) is charged with 0.30 g Raney nickel. The mixture is stirred under an atmosphere of hydrogen (50 psi) at r.t. for 34 h. The mixture is filtered and the solvent is removed in vacuo. The crude product is used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1>[Ni].N>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:11])[CH2:9][NH2:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C#N)C
Name
Quantity
40 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under an atmosphere of hydrogen (50 psi) at r.t. for 34 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification

Outcomes

Product
Details
Reaction Time
34 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C(CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.